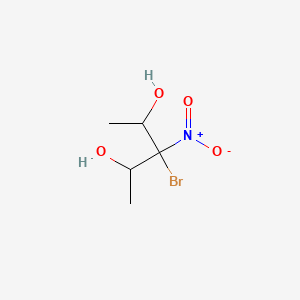
2,5-Dihydroxyterephthaloyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxyterephthaloyl dichloride is an organic compound with the molecular formula C8H4Cl2O4 It is a derivative of terephthalic acid, where two hydroxyl groups are substituted at the 2 and 5 positions, and two chlorine atoms are substituted at the carboxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthaloyl dichloride can be synthesized through the chlorination of 2,5-dihydroxyterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 2,5-dihydroxyterephthalic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and the chlorinating agent is added slowly .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydroxyterephthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2,5-dihydroxyterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, dimethylformamide (DMF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Polyamides: Formed by reaction with diamines.
Aplicaciones Científicas De Investigación
2,5-Dihydroxyterephthaloyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and cocrystals.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2,5-dihydroxyterephthaloyl dichloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
2,5-Dihydroxyterephthaloyl dichloride can be compared with other similar compounds, such as:
Terephthaloyl chloride: Lacks the hydroxyl groups at the 2 and 5 positions, making it less reactive towards nucleophiles.
Isophthaloyl chloride: Has a different substitution pattern, leading to different reactivity and applications.
2,5-Dihydroxyterephthalic acid: The precursor to this compound, which lacks the chlorine atoms and has different chemical properties
The uniqueness of this compound lies in its dual functionality, with both hydroxyl and acyl chloride groups, allowing for versatile chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H4Cl2O4 |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
2,5-dihydroxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H |
Clave InChI |
FKPAWYIYEKIGKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)












